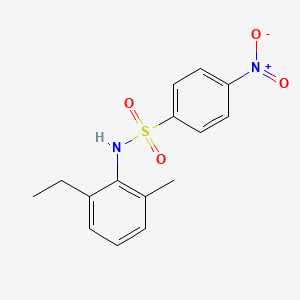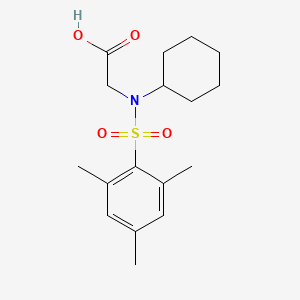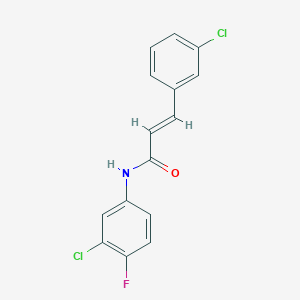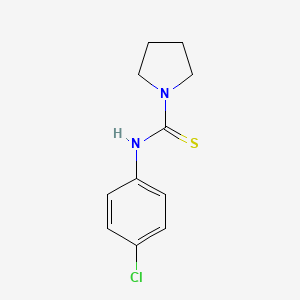![molecular formula C21H19NO3 B5809516 2-{[1,1'-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B5809516.png)
2-{[1,1'-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE is an organic compound belonging to the class of phenylacetamides These compounds are characterized by the presence of a phenylacetic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE typically involves the reaction of 2-bromobiphenyl with 4-methoxyaniline in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-HYDROXYPHENYL)ACETAMIDE.
Reduction: Formation of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ETHYLAMINE.
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The biphenyl and methoxyphenyl groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-HYDROXYPHENYL)ACETAMIDE
- **2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ETHYLAMINE
- N-(4-METHOXYPHENYL)ACETAMIDE
Uniqueness
2-{[1,1’-BIPHENYL]-2-YLOXY}-N-(4-METHOXYPHENYL)ACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both biphenyl and methoxyphenyl groups enhances its versatility in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-18-13-11-17(12-14-18)22-21(23)15-25-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVQUISCLQUJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-nitro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5809445.png)
![2-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5809455.png)
![1-[2-[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone;hydrobromide](/img/structure/B5809458.png)
![N-[(3,4-dimethoxyphenyl)methyl]-1-(3-nitrophenyl)methanamine](/img/structure/B5809471.png)
![N-(1,3-BENZODIOXOL-5-YL)-N'-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]UREA](/img/structure/B5809478.png)
![Diethyl 5-[(1-benzofuran-2-ylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B5809484.png)

![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
![N-(2,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B5809495.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5809500.png)


![(E)-1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B5809540.png)
